5-环丙基-1-(4-甲基苯基)-1H-1,2,3-三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

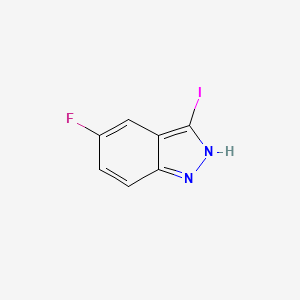

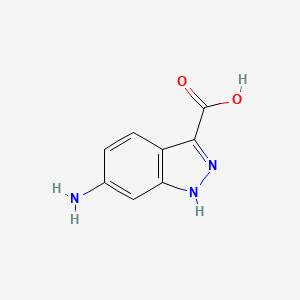

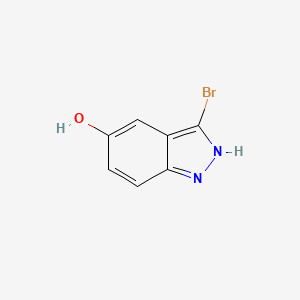

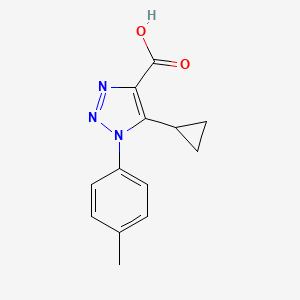

The compound "5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse pharmacological activities and their utility in organic synthesis. The triazole ring is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The presence of the cyclopropyl and 4-methylphenyl groups suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method is the 1,3-dipolar cycloaddition of carbodiimides and nitrilimines, which has been shown to be effective for the synthesis of 5-amino-1,2,4-triazoles . Another approach involves the reaction of cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride to yield thiadiazole and 1,2,4-triazole derivatives . Additionally, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of triazole amino acids, which can be further modified to create diverse triazole-based scaffolds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For instance, the crystal and molecular structures of two triazole derivatives have shown that the triazole ring can be orthogonal to the cyclopropyl ring, with varying degrees of delocalization of π-electron density within the triazole ring . The orientation of the cyclopropyl and phenyl rings can also influence the overall shape of the molecule, as seen in the case of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, where the rings are oriented almost perpendicular to each other .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. The presence of functional groups such as carboxylic acid and amino groups allows for further functionalization and the formation of supramolecular structures through hydrogen bonding and other non-covalent interactions . The reactivity of the triazole ring can also be influenced by the presence of substituents, which can affect the electron density and the stability of intermediates formed during reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The bond lengths and angles within the triazole ring can indicate the degree of electron delocalization, which in turn affects properties such as acidity, basicity, and reactivity . The crystalline properties, such as space group and unit cell parameters, provide insight into the solid-state behavior of these compounds . Additionally, the solubility, melting point, and stability of triazole derivatives can vary widely and are important for their practical applications in synthesis and drug design.

科学研究应用

药物开发中的三唑衍生物

三唑衍生物,如5-环丙基-1-(4-甲基苯基)-1H-1,2,3-三唑-4-羧酸,在新药物合成中起着关键作用,因为它们具有多样化的生物活性。一项综述强调了三唑类药物在制药领域的重要性,指出它们在开发具有抗炎、抗微生物、抗分枝杆菌、抗肿瘤和抗病毒等性质的药物方面具有潜力。三唑类化合物在应对广泛疾病谱方面的多功能性,包括显著影响易感人群的被忽视疾病,突显了它们在药物发现和开发中的潜力(Ferreira et al., 2013)。

合成途径和化学性质

1,2,3-三唑类化合物的合成和化学性质,包括5-环丙基-1-(4-甲基苯基)-1H-1,2,3-三唑-4-羧酸等化合物,已得到广泛研究。研究表明,1,2,3-三唑类化合物在有机化学中起着关键作用,应用于药物发现、生物共轭、材料科学和制药化学。三唑环对水解的稳定性和其氢键结合能力使其成为开发具有高生物效力的新化学实体具有吸引力(Kaushik et al., 2019)。

环保合成的进展

最近在1,2,3-三唑类化合物合成方面的进展集中在环保方法,包括微波辐射和使用新型易回收催化剂。这些绿色化学方法旨在减少化学合成对环境的影响,同时保持高效率和产量。为三唑类化合物开发可持续合成方法对于它们在工业规模生产和新药物应用中至关重要(de Souza et al., 2019)。

抗菌活性

1,2,3-三唑和1,2,4-三唑杂化物对金黄色葡萄球菌的抗菌活性突出了三唑衍生物在对抗抗生素耐药细菌菌株方面的潜力。这些杂化物的双重或多重作用机制,包括对DNA旋转酶和青霉素结合蛋白的抑制,突显了它们在开发新的抗菌剂中的重要性(Li & Zhang, 2021)。

防腐蚀

1,2,3-三唑衍生物在金属表面的防腐蚀中也有应用,超越了制药领域。它们在酸性介质中的稳定性和环保特性,结合高效的防腐蚀性能,使其在保护金属和合金方面具有价值。这一应用展示了三唑衍生物在各种工业应用中的多功能性(Hrimla et al., 2021)。

属性

IUPAC Name |

5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-2-6-10(7-3-8)16-12(9-4-5-9)11(13(17)18)14-15-16/h2-3,6-7,9H,4-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCQWSZPGGUHFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。